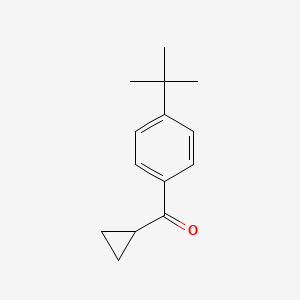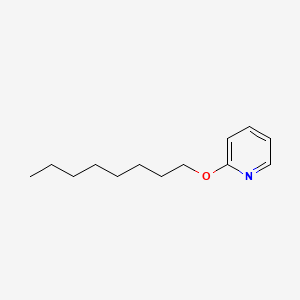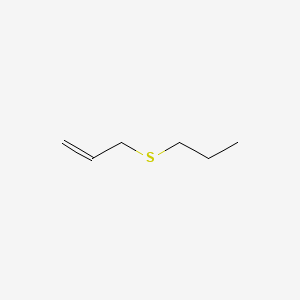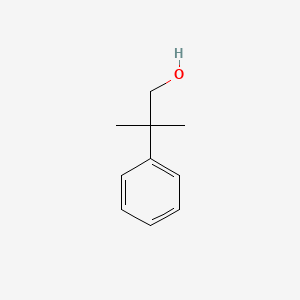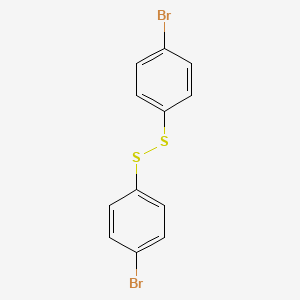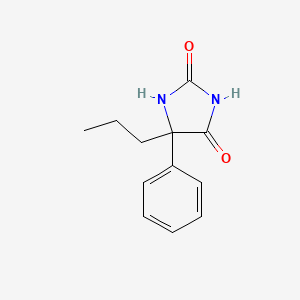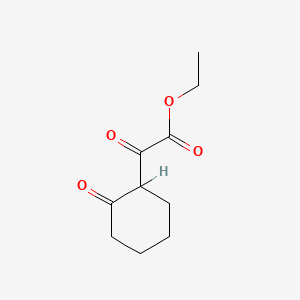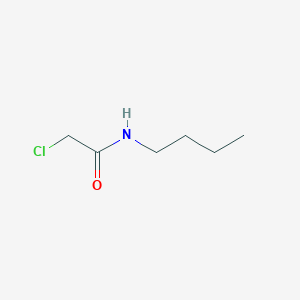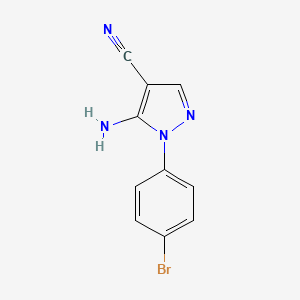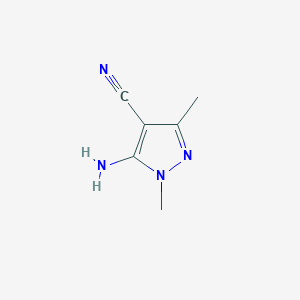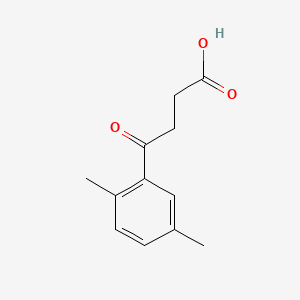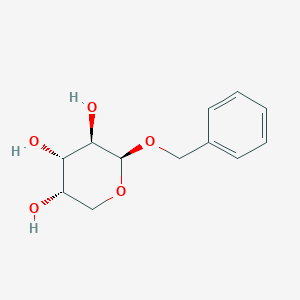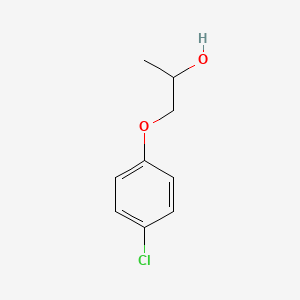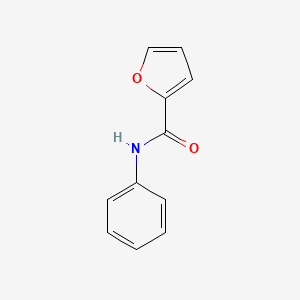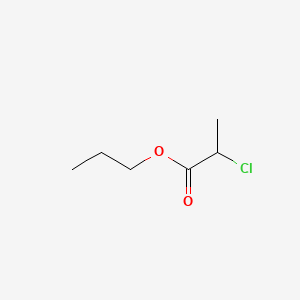
Propyl 2-chloropropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Propyl 2-chloropropanoate often involves chlorination reactions. For instance, propanoic acid can be selectively chlorinated to 2-chloropropanoic acid using chlorosulfonic acid as a catalytic agent and molecular oxygen as a radical scavenger. This process occurs in a laboratory scale semibatch reactor operating at atmospheric pressure and in a temperature range of 70-110°C, with 2,2- and 2,3-dichloropropanoic acids forming as byproducts. The kinetics of this chlorination is autocatalytic due to the acidity increase of the liquid phase during the reaction progress, with the acid-catalyzed enolization of propanoyl chloride being a rate-determining step (Mäki-Arvela et al., 1995).
Molecular Structure Analysis
The molecular structure of chloropropanoate derivatives has been studied using various spectroscopic techniques. For example, gas-phase electron diffraction (GED) and ab initio molecular orbital (MO) and density functional theory (DFT) calculations have been used to study the molecular and conformational structures of chloropropanoate compounds. These studies provide insights into the bond lengths, bond angles, and torsion angles, contributing to the understanding of the structural characteristics of these compounds (Johansen & Hagen, 2006).
Chemical Reactions and Properties
Chloropropanoate derivatives participate in various chemical reactions, producing a range of products. For instance, the reaction of chlorine atoms with propene in solid para-hydrogen matrix shows unique selectivity, indicating specific chemical reactivity patterns. This reaction primarily produces the 2-chloropropyl radical, suggesting steric effects in solid para-hydrogen that influence the reaction pathway (Amicangelo & Lee, 2010).
Aplicaciones Científicas De Investigación
Chlorination Processes
Propyl 2-chloropropanoate, a derivative of propanoic acid, has been studied for its role in chlorination processes. Mäki-Arvela et al. (1995) investigated the chlorination kinetics of propanoic acid using chlorosulfonic acid as a catalyst, producing 2-chloropropanoic acid as a major product. This research provided insights into the autocatalytic kinetics involved in the chlorination process (Mäki-Arvela, Salmi, & Paatero, 1995).
Reactivity Studies
K. Hori et al. (2000) conducted a theoretical study on the reactivity of phenyl cation with a propyl group at the ortho-position, exploring photosolvolysis reactions and intermediates formed during the process. Their findings contribute to the understanding of reaction mechanisms involving propyl groups, including propyl 2-chloropropanoate (Hori, Sonoda, Harada, & Yamazaki-Nishida, 2000).
Synthesis of Novel Compounds
In 2013, Wei Deng-che reported the synthesis of phenyl 3-chloropropanoate by acylation reaction using phenol and 3-chloropropanoyl chloride. This study highlights the utility of chloropropanoates in synthesizing compounds with potential biological activity (Wei Deng-che, 2013).
Analysis of Food Packaging
S. Mezouari et al. (2015) developed an improved method for determining chloropropanols in paper-type food packaging. This study is significant for understanding how compounds like propyl 2-chloropropanoate can be analyzed and monitored in food-grade materials (Mezouari, Liu, Pace, & Hartman, 2015).
Propiedades
IUPAC Name |
propyl 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQGLUGZORASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935558 | |
| Record name | Propyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-chloropropanoate | |
CAS RN |
1569-03-5 | |
| Record name | Propyl 2-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



